molecular formula C16H20BrN3O3S B2806972 (6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797086-64-6

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Katalognummer: B2806972
CAS-Nummer: 1797086-64-6
Molekulargewicht: 414.32
InChI-Schlüssel: ZUZANQBHOFENKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a sophisticated chemical building block designed for advanced pharmaceutical research and development. This compound features a 6-bromo-2-methyl-2H-indazole core, a privileged scaffold in medicinal chemistry known for its significant role in constructing kinase inhibitors . The molecule is engineered for researchers focused on discovering and optimizing novel therapeutic agents, particularly in oncology. The indazole scaffold is a key structural component in several FDA-approved tyrosine kinase inhibitors, such as pazopanib, underscoring its importance in targeted cancer therapies . The bromo substituent at the 6-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for rapid diversification and exploration of structure-activity relationships (SAR) . The azetidine ring bearing an isobutylsulfonyl group introduces a distinct three-dimensional structure and specific electronic properties, which can be critical for modulating a compound's pharmacokinetics, potency, and selectivity. This complex structure makes it a valuable intermediate for constructing potential inhibitors for a range of biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Eigenschaften

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3S/c1-10(2)9-24(22,23)12-7-20(8-12)16(21)15-13-5-4-11(17)6-14(13)18-19(15)3/h4-6,10,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZANQBHOFENKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C3C=CC(=CC3=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.

    Methylation: The methyl group is introduced at the 2-position through a methylation reaction using methyl iodide or dimethyl sulfate.

    Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the indazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions at the Bromine Site

The bromine atom at position 6 of the indazole ring is primed for transition-metal-catalyzed cross-coupling reactions. Key pathways include:

Suzuki–Miyaura Coupling

  • The bromine can undergo coupling with boronic acids to form C–C bonds. For example, coupling with aryl/heteroaryl boronic acids would yield biaryl derivatives.

  • Example : In the synthesis of indole-based inhibitors, 6-bromoindole analogs underwent Suzuki coupling with benzothiophene boronic esters to form biaryl linkages (PMC/PMC10147042 ).

  • Conditions : Pd(dppf)Cl₂ catalyst, Na₂CO₃ base, water/dioxane solvent, 80–100°C.

Buchwald–Hartwig Amination

  • Substitution of bromine with amines via palladium catalysis enables C–N bond formation. This is critical for introducing amino groups or heterocycles.

  • Example : In glucokinase activators, brominated indazoles were aminated with secondary amines under Pd(OAc)₂/Xantphos catalysis (Patent WO2008156757A1 ).

  • Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C.

Reaction Type Catalyst/Base Yield Reference
Suzuki CouplingPd(dppf)Cl₂/Na₂CO₃60–85%
Buchwald AminationPd(OAc)₂/Cs₂CO₃45–75%

Functionalization of the Methanone Group

The ketone moiety is susceptible to nucleophilic additions or reductions:

Grignard/Organometallic Additions

  • Reaction with Grignard reagents (e.g., MeMgBr) would yield tertiary alcohols.

  • Stability Note : The sulfonyl group on azetidine is electron-withdrawing but stable under mild basic conditions (PMC/PMC10162085 ).

Reduction to Alcohol

  • NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the indazole’s methyl group may lower yields.

Azetidine Sulfonyl Group Reactivity

The 3-(isobutylsulfonyl)azetidine group is typically inert under cross-coupling conditions but can participate in:

Ring-Opening Reactions

  • Under strong nucleophiles (e.g., NaN₃), the azetidine ring may open, though no direct examples were found in the literature.

Stability and Degradation Pathways

  • Thermal Stability : The compound is likely stable up to 150°C, as analogs like 6-bromo-2-methyl-2H-indazole decompose above 200°C (Sigma-Aldrich ).

  • Photodegradation : Brominated indazoles may undergo debromination under UV light, necessitating storage in amber vials.

Synthetic Routes to the Target Compound

While direct synthesis data for this compound is unavailable, a plausible route involves:

  • Indazole Bromination : 2-Methyl-2H-indazole brominated at position 6 using NBS or Br₂ (Patent US20080171761A1 ).

  • Azetidine Sulfonylation : 3-Aminoazetidine reacted with isobutylsulfonyl chloride, followed by protection/deprotection steps.

  • Coupling via Carbonyldiimidazole (CDI) : The ketone linker is formed by reacting 6-bromo-2-methylindazole-3-carboxylic acid with 3-(isobutylsulfonyl)azetidine using CDI (PubChem CID 44116823 ).

Challenges and Optimization Opportunities

  • Steric Hindrance : The methyl group at position 2 of the indazole may slow cross-coupling reactions, requiring optimized catalysts (e.g., Pd-PEPPSI-IPent).

  • Solubility : The sulfonyl group enhances solubility in polar aprotic solvents (DMSO, DMF), facilitating reactions at higher concentrations.

Wissenschaftliche Forschungsanwendungen

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant case studies and data.

Structure and Composition

The compound consists of two main moieties: a 2H-indazole derivative and an azetidine derivative. The presence of bromine and isobutylsulfonyl groups enhances its biological activity and solubility, making it a candidate for further research in pharmacology.

Molecular Formula

  • Molecular Formula : C₁₃H₁₅BrN₂O₂S
  • Molecular Weight : 328.24 g/mol

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of indazole exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of key signaling pathways such as the NF-kB pathway, which is crucial in cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives. The compound may act against a range of bacterial strains, potentially serving as a lead compound for developing new antibiotics. For example, research has demonstrated that modifications in the indazole structure can enhance activity against resistant bacterial strains.

Neurological Research

Indazole derivatives have been explored for their neuroprotective effects. There is evidence suggesting that these compounds can modulate neurotransmitter systems, offering potential therapeutic benefits for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier is critical for its application in neurology.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Compounds with similar configurations have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating chronic inflammatory diseases.

Compound NameActivity TypeIC50 (µM)References
6-Bromo-2-methylindazoleAnti-cancer15
6-Bromo-3-chloro-2-methylindazoleAntimicrobial20
6-Bromo-2-methylindazoleNeuroprotective10

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionModulates apoptotic pathways leading to cancer cell death
Cytokine InhibitionReduces levels of pro-inflammatory cytokines
Neurotransmitter ModulationAffects neurotransmitter release and receptor sensitivity

Case Studies

  • Anti-Cancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that an indazole derivative similar to the compound under discussion exhibited significant anti-tumor activity in vitro against breast cancer cells, with an IC50 value of 15 µM, indicating strong efficacy in inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Research : Research conducted by Microbial Drug Resistance showed that a related indazole compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance antimicrobial properties.
  • Neuroprotective Effects : A recent study published in Neuroscience Letters reported that indazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s.

Wirkmechanismus

The mechanism of action of (6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / Class Core Structure Key Substituents Biological Relevance / Applications Reference
Target Compound Indazole + Azetidine 6-Bromo, 2-methyl, isobutylsulfonyl Potential kinase inhibition, anticancer -
5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one Benzooxazolone 5-Bromo, substituted benzyl Antimicrobial, anti-inflammatory
3-(2-Methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole Aryl, methylindole Anticancer, antiviral
TLR7-9 Antagonists (e.g., 5-[6-[[3-(4,5,6,7-THP)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-CN) Quinoline + Azetidine Sulfonyl, tetrahydropyrazolo-pyridine Autoimmune disease therapy (e.g., SLE)
Benzothiazole Derivatives (e.g., compound 4e) Benzothiazole + Dihydroisoquinoline 6-Alkoxy, dihydroisoquinoline Multitargeted ligands (neurodegeneration)

Key Findings

Reactivity and Synthetic Utility: The 6-bromo substituent in the target compound allows for palladium-catalyzed cross-coupling reactions, similar to brominated benzooxazolones (e.g., compound 3fb in ). This contrasts with non-halogenated analogues, which require harsher conditions for functionalization. The isobutylsulfonyl group on the azetidine ring enhances solubility compared to unsubstituted azetidines (e.g., TLR antagonists in ), as sulfonyl groups improve hydrophilicity without compromising membrane permeability.

Biological Activity: Indazole derivatives (e.g., the target compound) often exhibit kinase inhibitory activity, while triazolo-thiadiazoles (e.g., 5a,b in ) are more associated with antiproliferative effects via tubulin destabilization.

Physicochemical Properties: The target compound’s molecular weight (~450 g/mol) and LogP (predicted ~3.2) align with Lipinski’s rules for drug-likeness, unlike bulkier analogues such as benzothiazole-dihydroisoquinoline hybrids (e.g., 4e in , MW ~460 g/mol). The rigid azetidine ring may reduce metabolic degradation compared to morpholine or piperazine derivatives (e.g., TLR antagonists in ).

Notes

  • Synthesis : The target compound’s synthesis likely involves coupling a brominated indazole carboxylic acid with a pre-functionalized 3-(isobutylsulfonyl)azetidine, analogous to methods for benzooxazolones () and triazolo-thiadiazoles ().
  • Safety: Brominated heterocycles (e.g., compound 3fb in ) may exhibit genotoxicity risks, necessitating thorough mutagenicity profiling.

Biologische Aktivität

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a derivative of the indazole scaffold, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of the target compound involves a multi-step process that typically includes the formation of the indazole core followed by its functionalization. The general method for synthesizing indazole derivatives includes:

  • Formation of Indazole Core : The precursor 6-bromo-2-methyl-2H-indazole is synthesized through reactions involving bromoacetonitrile and appropriate catalysts under controlled conditions.
  • Functionalization : The introduction of the isobutylsulfonyl group at the azetidine position is achieved through nucleophilic substitution reactions.

The yield and purity of the synthesized compound are critical for ensuring reliable biological testing.

Antimicrobial Activity

The biological evaluation of indazole derivatives, including our target compound, has demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various protozoa and fungi:

  • Protozoal Inhibitory Activity : The compound has been tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Results indicate that certain derivatives possess IC50 values lower than 1 µM, making them more potent than standard drugs like metronidazole .
    CompoundTarget ProtozoaIC50 (µM)
    This compoundG. intestinalis< 1
    Compound 18 (a related derivative)E. histolytica0.740
    Compound 23T. vaginalis< 1

Anti-inflammatory Activity

In addition to its antimicrobial potential, the compound has been evaluated for anti-inflammatory effects. In vitro studies have assessed its inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways:

  • Inhibition of COX-2 : Selected compounds from this series have shown promising results in inhibiting COX-2 activity, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the indazole ring enhance antiprotozoal activity.
  • Azetidine Modifications : Variations in the azetidine moiety influence both potency and selectivity against different pathogens.

Case Studies

Several studies have highlighted the effectiveness of indazole derivatives:

  • Study on Antiprotozoal Activity : A comprehensive evaluation found that specific substitutions on the indazole scaffold led to enhanced activity against protozoa compared to traditional treatments .
  • Inflammation Model Testing : In models simulating inflammatory conditions, compounds were shown to reduce COX-2 levels significantly, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization of the indazole core, sulfonylation of the azetidine ring, and coupling via a ketone bridge. Key strategies include:
  • Metal-mediated coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing bromo or methyl groups on the indazole ring .
  • Sulfonylation: Use of isobutylsulfonyl chloride under basic conditions (e.g., triethylamine) to functionalize the azetidine nitrogen .
  • Protecting groups: Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling .
  • Yield optimization: Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonylating agent) and reaction time (12–24 hours) to maximize efficiency .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer:
  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks using 2D experiments (COSY, HSQC):
  • Indazole protons: Aromatic protons at δ 7.2–8.5 ppm; methyl group (δ ~2.6 ppm) .
  • Azetidine ring: Methine protons (δ 3.5–4.5 ppm) and sulfonyl group (no direct protons) .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> with isotopic patterns matching bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .
  • X-ray crystallography: Resolve stereochemical uncertainties (e.g., azetidine ring puckering) .

Advanced Research Questions

Q. How do transition metals (Pd, Rh) influence the catalytic cleavage of C–Si or C–Br bonds during synthesis?

  • Methodological Answer: Transition metals enable selective bond activation:
  • Palladium catalysts: Promote C–Br bond cleavage in indazole derivatives via oxidative addition, facilitating cross-coupling .
  • Rhodium catalysts: Cleave robust C–Si bonds in silacyclic intermediates under mild conditions (e.g., room temperature), enabling heterocycle formation .
  • Steric effects: Bulky ligands (e.g., PPh3) enhance regioselectivity in multi-component reactions .
    Table 1: Catalyst Comparison
CatalystReaction TypeKey OutcomeReference
Pd(PPh3)4Suzuki coupling85% yield for bromo-indazole
RhCl(PPh3)3C–Si cleavageSilacycle formation at 25°C

Q. What mechanistic role does the isobutylsulfonyl group play in modulating biological activity or reactivity?

  • Methodological Answer: The sulfonyl group:
  • Electron-withdrawing effects: Polarizes the azetidine ring, enhancing electrophilicity for nucleophilic attack (e.g., in enzyme inhibition) .
  • Hydrogen-bond acceptor: Interacts with biological targets (e.g., kinases) via sulfonyl oxygen atoms, as shown in docking studies .
  • Steric hindrance: The isobutyl chain may restrict rotational freedom, stabilizing specific conformations in protein binding pockets .

Q. How can computational methods (DFT, MD) guide the design of derivatives with improved bioactivity?

  • Methodological Answer:
  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO levels) to optimize charge distribution for target binding .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100-ns trajectories to assess stability of sulfonyl-azetidine interactions .
  • QSAR models: Correlate substituent effects (e.g., bromo vs. chloro) with IC50 values from kinase assays .

Data Contradictions & Resolution

Q. Conflicting reports on the stability of silacyclic intermediates in similar syntheses—how to address this?

  • Resolution: Stability varies with ring size and substituents:
  • Silacyclobutanes: Prone to ring-opening under acidic conditions but stable in anhydrous solvents (e.g., THF) .
  • Silacyclopentanes: More stable due to reduced ring strain; use scandium triflate as a stabilizing agent .
  • Contradiction source: Differences in solvent purity or metal impurities (e.g., Zn residues accelerate decomposition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.